![molecular formula C5H11ClO2 B1582337 2-(2-Methoxyethoxy)ethyl chloride CAS No. 52808-36-3](/img/structure/B1582337.png)
2-(2-Methoxyethoxy)ethyl chloride
Overview
Description
“2-(2-Methoxyethoxy)ethyl chloride” is a chemical compound used as a reagent in various organic syntheses . It is a clear, colorless to yellowish liquid .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyethoxy)ethyl chloride” were not found, it is used as a reagent in the synthesis of other compounds .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyethoxy)ethyl chloride” includes a total of 18 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 2 ether (aliphatic) .Chemical Reactions Analysis
“2-(2-Methoxyethoxy)ethyl chloride” is used in various chemical reactions. For example, it is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)ethyl chloride” has a boiling point of 169 °C (Press: 744 Torr) and a density of 1.0562 g/cm3 (Temp: 16 °C) .Scientific Research Applications
Synthesis of Acyclic Nucleosides
2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of acyclic nucleosides of thieno [2,3-d]pyrimidine derivatives, which are important in medicinal chemistry for their antiviral and anticancer properties .
Thermo-responsive Hydrogels
This compound is involved in the creation of copolymers like poly(2-(2-methoxyethoxy)ethyl methacrylate), which form thermo-responsive hydrogels. These hydrogels are considered bioinert and can be used as replacements for poly(N-isopropylacrylamide) in biomedical applications .
Antimicrobial Polymers
Poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) (METAC), synthesized using 2-(2-Methoxyethoxy)ethyl chloride, has been evaluated for its bactericidal and fungicidal activities, making it useful in creating antimicrobial surfaces .
Controlled Degradation Polymers
The compound is also used in the synthesis of degradable polyphosphazene polymers with controlled molecular weight, which have potential applications in biomedicine and drug delivery systems .
OH-Protecting Reagent
It serves as an OH-protecting reagent that can be selectively cleaved under aprotic conditions, useful in the synthesis of complex organic molecules like the side chain of roxithromycin .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXRLOYKOJECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52972-83-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52972-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6068808 | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl chloride | |
CAS RN |
52808-36-3 | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52808-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyethoxy)ethyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2-CHLOROETHOXY)-2-METHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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